Cas no 1889127-43-8 (1-(3,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanol)

1-(3,4-Dimethylphenyl)-2,2-dimethylcyclopropylmethanol is a cyclopropane derivative featuring a substituted phenyl ring and a tertiary alcohol functional group. Its unique structure, combining aromatic and alicyclic components, makes it a valuable intermediate in organic synthesis, particularly for the development of fine chemicals and pharmaceuticals. The sterically hindered cyclopropane ring enhances stability, while the hydroxyl group provides a reactive site for further functionalization. The 3,4-dimethylphenyl substitution influences electronic and steric properties, potentially improving selectivity in catalytic reactions. This compound is of interest in medicinal chemistry for its potential as a building block in bioactive molecule design. Proper handling is advised due to its reactivity.
1-(3,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanol structure
1889127-43-8 structure
商品名:1-(3,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanol
CAS番号:1889127-43-8
MF:C14H20O
メガワット:204.308004379272
CID:6326093
PubChem ID:116842606

1-(3,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanol 化学的及び物理的性質

名前と識別子

    • 1-(3,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanol
    • EN300-1766457
    • [1-(3,4-dimethylphenyl)-2,2-dimethylcyclopropyl]methanol
    • 1889127-43-8
    • インチ: 1S/C14H20O/c1-10-5-6-12(7-11(10)2)14(9-15)8-13(14,3)4/h5-7,15H,8-9H2,1-4H3
    • InChIKey: NAVZKYUIQJMLLM-UHFFFAOYSA-N
    • ほほえんだ: OCC1(C2C=CC(C)=C(C)C=2)CC1(C)C

計算された属性

  • せいみつぶんしりょう: 204.151415257g/mol
  • どういたいしつりょう: 204.151415257g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 20.2Ų

1-(3,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1766457-0.05g
[1-(3,4-dimethylphenyl)-2,2-dimethylcyclopropyl]methanol
1889127-43-8
0.05g
$1032.0 2023-09-20
Enamine
EN300-1766457-5.0g
[1-(3,4-dimethylphenyl)-2,2-dimethylcyclopropyl]methanol
1889127-43-8
5g
$3562.0 2023-06-03
Enamine
EN300-1766457-0.1g
[1-(3,4-dimethylphenyl)-2,2-dimethylcyclopropyl]methanol
1889127-43-8
0.1g
$1081.0 2023-09-20
Enamine
EN300-1766457-1.0g
[1-(3,4-dimethylphenyl)-2,2-dimethylcyclopropyl]methanol
1889127-43-8
1g
$1229.0 2023-06-03
Enamine
EN300-1766457-1g
[1-(3,4-dimethylphenyl)-2,2-dimethylcyclopropyl]methanol
1889127-43-8
1g
$1229.0 2023-09-20
Enamine
EN300-1766457-0.25g
[1-(3,4-dimethylphenyl)-2,2-dimethylcyclopropyl]methanol
1889127-43-8
0.25g
$1131.0 2023-09-20
Enamine
EN300-1766457-0.5g
[1-(3,4-dimethylphenyl)-2,2-dimethylcyclopropyl]methanol
1889127-43-8
0.5g
$1180.0 2023-09-20
Enamine
EN300-1766457-2.5g
[1-(3,4-dimethylphenyl)-2,2-dimethylcyclopropyl]methanol
1889127-43-8
2.5g
$2408.0 2023-09-20
Enamine
EN300-1766457-10g
[1-(3,4-dimethylphenyl)-2,2-dimethylcyclopropyl]methanol
1889127-43-8
10g
$5283.0 2023-09-20
Enamine
EN300-1766457-5g
[1-(3,4-dimethylphenyl)-2,2-dimethylcyclopropyl]methanol
1889127-43-8
5g
$3562.0 2023-09-20

1-(3,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanol 関連文献

1-(3,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanolに関する追加情報

Recent Advances in the Study of 1-(3,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanol (CAS: 1889127-43-8)

The compound 1-(3,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanol (CAS: 1889127-43-8) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This cyclopropyl-containing alcohol derivative has shown promise in various pharmacological studies, particularly in the context of central nervous system (CNS) disorders and metabolic diseases. Recent literature highlights its role as a key intermediate in the synthesis of more complex bioactive molecules and its direct biological activities.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's potential as a modulator of gamma-aminobutyric acid (GABA) receptors. The research team demonstrated that 1-(3,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanol exhibits selective binding to GABA-A receptor subtypes, with particularly strong affinity for α2β3γ2 receptors (IC50 = 0.8 μM). This finding suggests potential applications in anxiety disorders and epilepsy treatment, though further in vivo studies are needed to confirm these effects.

In synthetic chemistry applications, researchers have developed novel catalytic methods for the enantioselective synthesis of this compound. A recent Nature Catalysis paper (2024) described a copper-catalyzed cyclopropanation protocol that achieves >95% ee for the target molecule. This advancement is particularly significant for pharmaceutical production, as it enables the efficient synthesis of optically pure material, which is crucial for drug development programs.

Metabolic studies have revealed interesting properties of this compound. Research published in Drug Metabolism and Disposition (2023) showed that 1-(3,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanol undergoes rapid glucuronidation in human liver microsomes, with a half-life of approximately 45 minutes. This metabolic profile suggests potential advantages in terms of clearance and reduced risk of drug-drug interactions, making it an attractive scaffold for further medicinal chemistry optimization.

Recent patent activity (2023-2024) indicates growing commercial interest in this compound, with several filings related to its use in combination therapies for neurodegenerative diseases. One particularly promising application appears to be in the treatment of Parkinson's disease, where the compound's metabolites have shown neuroprotective effects in cellular models. However, these findings remain preliminary and require validation in animal models.

From a safety perspective, acute toxicity studies in rodents have demonstrated a favorable profile, with LD50 values exceeding 1000 mg/kg for oral administration. Chronic toxicity data are still limited, representing an important gap in our current understanding of this compound's pharmaceutical potential. Future research directions likely include more comprehensive preclinical evaluation and the development of derivative compounds with improved pharmacokinetic properties.

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